molecular formula C9H18ClNO2 B13508281 3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride

3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride

Cat. No.: B13508281
M. Wt: 207.70 g/mol
InChI Key: HSNXZJINWJLBCW-UOERWJHTSA-N
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Description

3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride: is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7It is also referred to as MK-0657, a small-molecule inhibitor of the cancer-causing protein MDM2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in inhibiting cancer-causing proteins.

    Medicine: Investigated for its therapeutic potential in treating certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as the MDM2 protein. By inhibiting this protein, the compound can interfere with the pathways involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-[(1S,3R)-3-aminocyclobutyl]propanoic acid hydrochloride: Similar in structure but lacks the dimethyl groups on the cyclobutyl ring.

    3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid: The free acid form without the hydrochloride salt.

Uniqueness

The presence of the dimethyl groups on the cyclobutyl ring and the hydrochloride salt form make 3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride unique. These features enhance its stability, solubility, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)6(5-7(9)10)3-4-8(11)12;/h6-7H,3-5,10H2,1-2H3,(H,11,12);1H/t6-,7+;/m0./s1

InChI Key

HSNXZJINWJLBCW-UOERWJHTSA-N

Isomeric SMILES

CC1([C@H](C[C@H]1N)CCC(=O)O)C.Cl

Canonical SMILES

CC1(C(CC1N)CCC(=O)O)C.Cl

Origin of Product

United States

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